molecular formula C11H6F3NO3 B3058887 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 924633-55-6

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B3058887
CAS No.: 924633-55-6
M. Wt: 257.16 g/mol
InChI Key: DTMSBEXXPDMQKZ-UHFFFAOYSA-N
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Description

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound with a quinoline backbone. It is characterized by the presence of a hydroxyl group at the 3rd position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 4th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the use of 2-Aminobenzotrifluoride as a starting material. The synthetic route includes several steps, such as cyclization and functional group transformations . One common method involves the following steps:

    Cyclization: The starting material undergoes cyclization to form the quinoline ring.

    Functional Group Transformation: Introduction of the hydroxyl and carboxylic acid groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols .

Scientific Research Applications

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(10(17)18)7(16)4-15-9(5)6/h1-4,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMSBEXXPDMQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582756
Record name 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-55-6
Record name 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 2
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 3
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 5
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 6
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

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